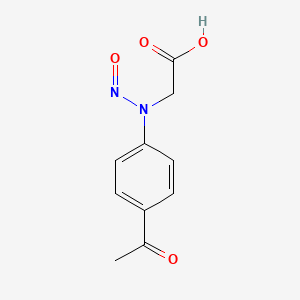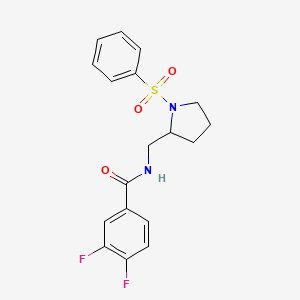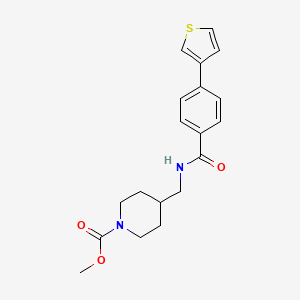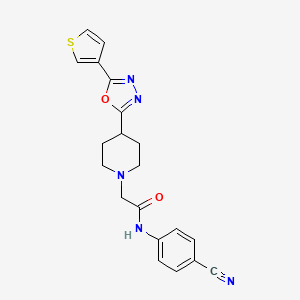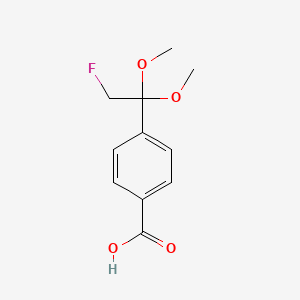![molecular formula C18H14Cl2N2 B3001795 N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-71-6](/img/structure/B3001795.png)
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine, also known as CQ2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular processes, such as inflammation and oxidative stress. N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine has anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine in lab experiments is its high purity and good yields. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and treatment duration of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine.
Future Directions
Future research on N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine should focus on elucidating its mechanism of action and identifying its potential applications in various fields of research. Additionally, studies should be conducted to determine the optimal dosage and treatment duration of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine. Furthermore, N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine should be evaluated for its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves the reaction of 2-chloro-3-formylquinoline with 4-chlorophenylethylamine in the presence of a reducing agent. This method has been optimized to yield high purity N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine with good yields.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine has also been investigated for its potential as a fluorescent probe for imaging cellular structures.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2/c19-16-7-5-13(6-8-16)9-10-21-12-15-11-14-3-1-2-4-17(14)22-18(15)20/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJARJLGDQFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

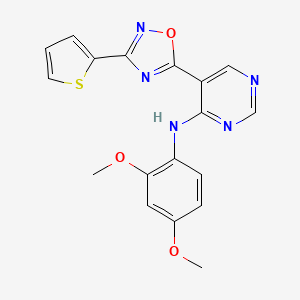
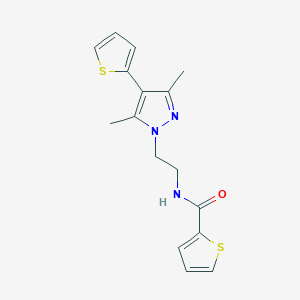
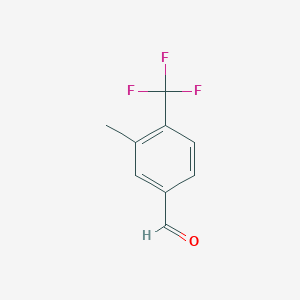

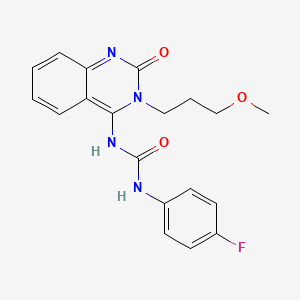
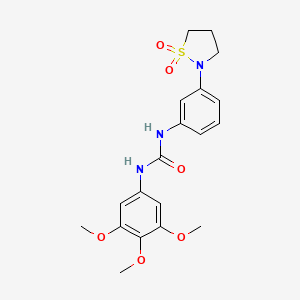
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
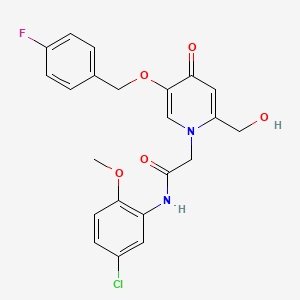
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)
